

1-Boc-3-carbamoylpiperidine: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-3-carbamoylpiperidine

Cat. No.: B1283295

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-Boc-nipecotamide, has emerged as a pivotal building block in contemporary synthetic and medicinal chemistry. Its rigid piperidine core, coupled with the versatile carbamoyl functional group and the readily cleavable Boc protecting group, makes it an invaluable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **1-Boc-3-carbamoylpiperidine**, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Data

1-Boc-3-carbamoylpiperidine is a white solid that is soluble in a range of organic solvents, a property that enhances its utility in various reaction conditions.^[1] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization.^[1]

Table 1: Physicochemical Properties of **1-Boc-3-carbamoylpiperidine**

Property	Value	Reference
CAS Number	91419-49-7	[1]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	228.29 g/mol	[1]
Appearance	White solid	[1]
Purity	≥96% (HPLC)	[1]
Storage	0-8 °C	[1]

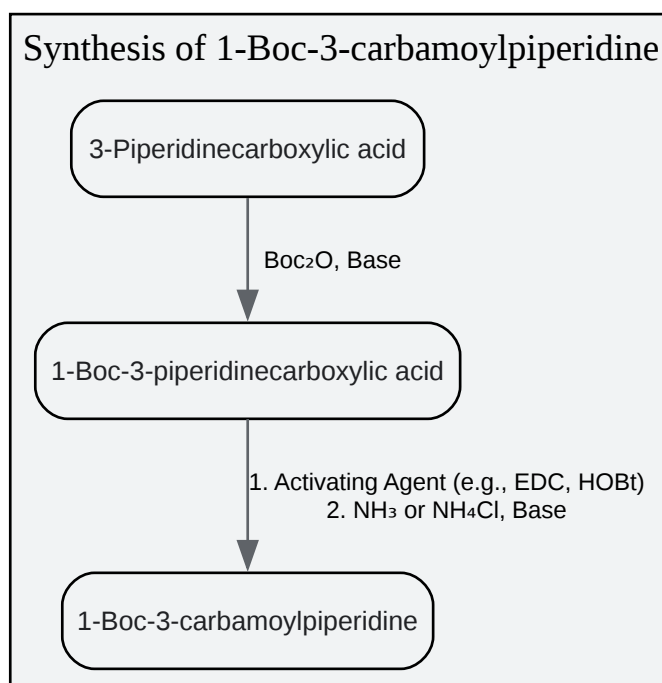
Table 2: Spectroscopic Data of **1-Boc-3-carbamoylpiperidine** and Related Compounds

Data Type	Compound	Key Data Points	Reference
¹ H NMR	Methyl N-Boc-piperidine-3-carboxylate	Note: Data for the methyl ester derivative.	--INVALID-LINK--
¹³ C NMR	1-Boc-3-piperidone	Note: Data for a related ketone precursor. δ (ppm): 28.4 (C(CH ₃) ₃), 45.9, 57.9, 80.5 (C(CH ₃) ₃), 154.9 (C=O, Boc), 206.9 (C=O, ketone).	--INVALID-LINK--
Mass Spec (ESI)	1-Boc-3-piperidinecarboxaldehyde	Note: Data for the aldehyde derivative. m/z 214 (M + 1).	
FTIR	1-Boc-3-piperidone	Note: Data for a related ketone precursor. Conforms to structure.	[2]

Note: Experimentally determined spectroscopic data for **1-Boc-3-carbamoylpiperidine** is not readily available in the public domain. The data presented for related compounds can be used as a reference for characterizing the target molecule.

Synthesis of 1-Boc-3-carbamoylpiperidine

The synthesis of **1-Boc-3-carbamoylpiperidine** can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the protection of the piperidine nitrogen, followed by the introduction and modification of the carboxyl functional group at the 3-position.



[Click to download full resolution via product page](#)

A general synthetic route to **1-Boc-3-carbamoylpiperidine**.

Experimental Protocol: Synthesis of 1-Boc-3-carbamoylpiperidine

This protocol is adapted from procedures for analogous compounds and provides a general method for the synthesis of **1-Boc-3-carbamoylpiperidine** from 1-Boc-3-piperidinecarboxylic acid.

Materials:

- 1-Boc-3-piperidinecarboxylic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Ammonia solution (or Ammonium Chloride and a non-nucleophilic base like Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 1-Boc-3-piperidinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq) portion-wise.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Cool the reaction mixture back to 0 °C and add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) (2.0 eq) dropwise. Alternatively, a mixture of ammonium chloride (2.0 eq) and DIPEA (2.5 eq) can be used.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **1-Boc-3-carbamoylpiperidine**.

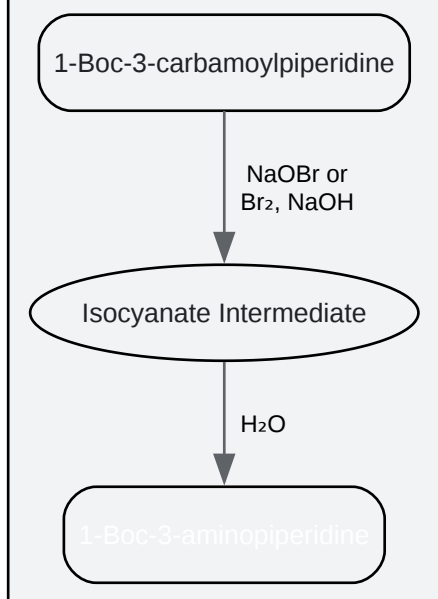
Applications in Synthesis: A Versatile Building Block

The synthetic utility of **1-Boc-3-carbamoylpiperidine** lies in the reactivity of its carbamoyl group and the latent reactivity of the piperidine ring upon Boc deprotection.

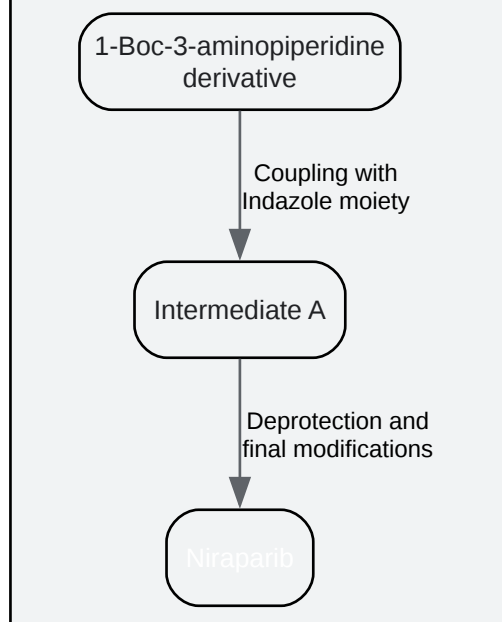
Hofmann Rearrangement to 3-Aminopiperidine Derivatives

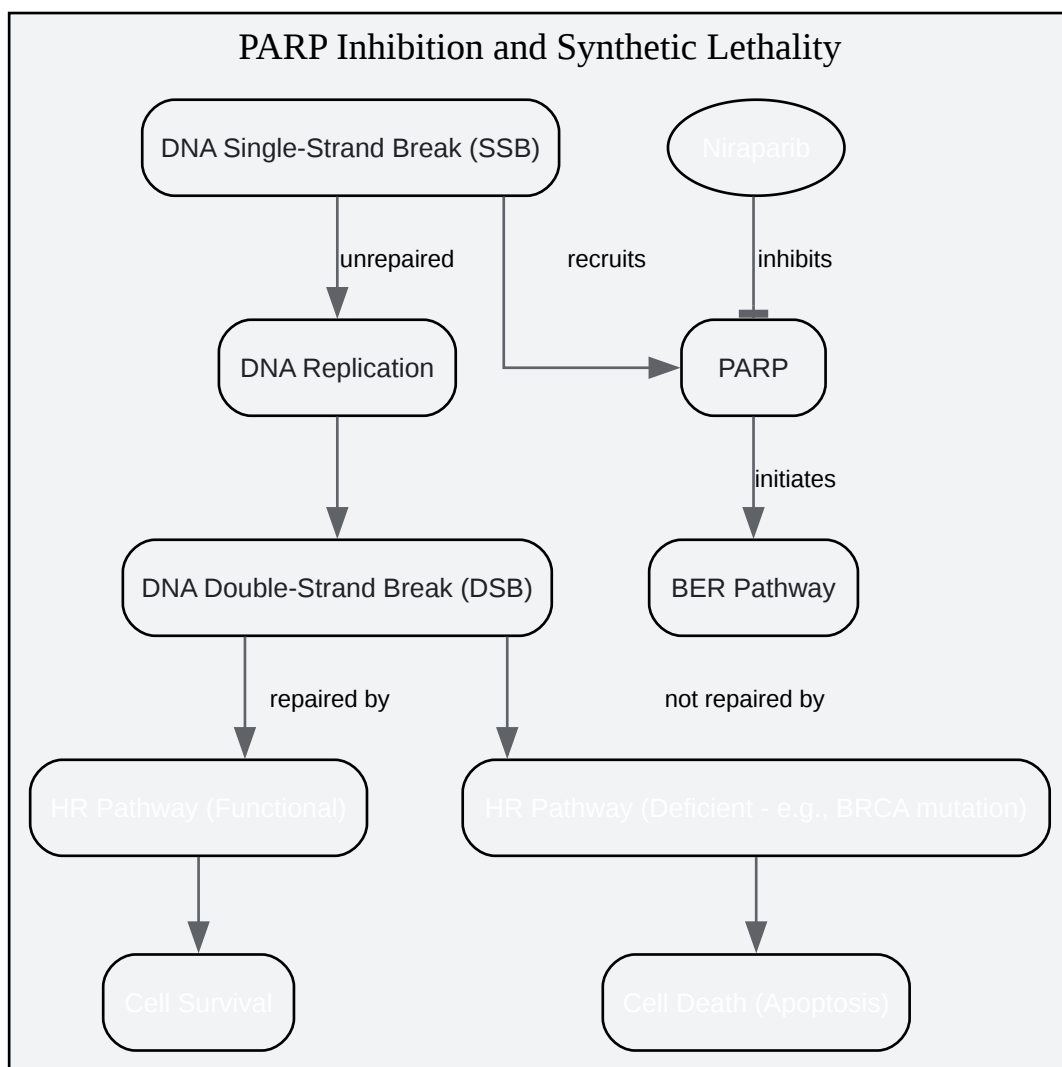
A key transformation of **1-Boc-3-carbamoylpiperidine** is the Hofmann rearrangement, which converts the primary amide to a primary amine, yielding the valuable 1-Boc-3-aminopiperidine synthon. This reaction is instrumental in the synthesis of numerous biologically active molecules.

Hofmann Rearrangement



Synthetic Pathway to Niraparib





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. L19276.03 [thermofisher.com]

- To cite this document: BenchChem. [1-Boc-3-carbamoylpiperidine: A Linchpin in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283295#1-boc-3-carbamoylpiperidine-as-a-building-block-in-synthesis\]](https://www.benchchem.com/product/b1283295#1-boc-3-carbamoylpiperidine-as-a-building-block-in-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com